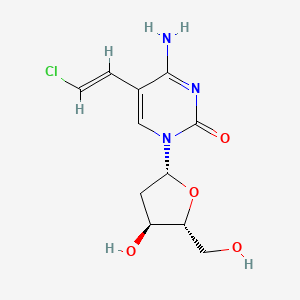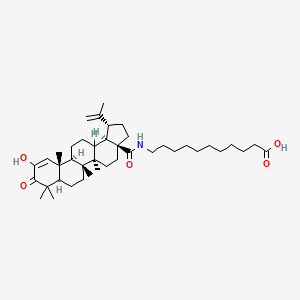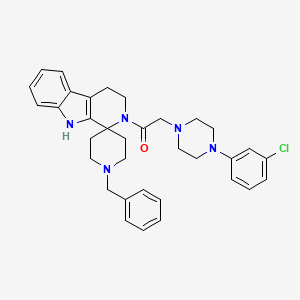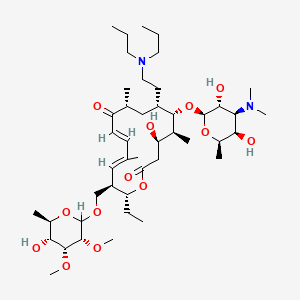
20-Deoxo-20-dipropylaminodesmycosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Deoxo-20-dipropylaminodesmycosin is a derivative of desmycosin, a macrolide antibiotic. This compound is characterized by the replacement of the C-20 aldehyde group with a dipropylamino group, which enhances its antimicrobial properties. The molecular formula of this compound is C45H80N2O13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-Deoxo-20-dipropylaminodesmycosin typically involves the reductive amination of the C-20 aldehyde group of desmycosin. The process includes the following steps :
Reductive Amination: The C-20 aldehyde group of desmycosin is reacted with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of formic acid as a reducing agent has been reported to be a more convenient and cost-effective method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
20-Deoxo-20-dipropylaminodesmycosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
20-Deoxo-20-dipropylaminodesmycosin has several scientific research applications, including :
Chemistry: It is used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: The compound is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by Gram-positive bacteria and Mycoplasma species.
Industry: The compound is used in the development of veterinary medicines for the treatment of respiratory illnesses in farm animals.
Wirkmechanismus
The mechanism of action of 20-Deoxo-20-dipropylaminodesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the death of the bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tylosin: A macrolide antibiotic with a similar structure but different functional groups.
Desmycosin: The parent compound from which 20-Deoxo-20-dipropylaminodesmycosin is derived.
Tilmicosin: Another derivative of desmycosin with a different amino group substitution.
Uniqueness
This compound is unique due to its enhanced antimicrobial properties compared to its parent compound, desmycosin. The dipropylamino group at the C-20 position provides improved efficacy against certain bacterial strains, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
115498-32-3 |
|---|---|
Molekularformel |
C45H80N2O13 |
Molekulargewicht |
857.1 g/mol |
IUPAC-Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(dipropylamino)ethyl]-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C45H80N2O13/c1-13-19-47(20-14-2)21-18-31-23-27(5)33(48)17-16-26(4)22-32(25-56-45-43(55-12)42(54-11)39(52)30(8)58-45)35(15-3)59-36(50)24-34(49)28(6)41(31)60-44-40(53)37(46(9)10)38(51)29(7)57-44/h16-17,22,27-32,34-35,37-45,49,51-53H,13-15,18-21,23-25H2,1-12H3/b17-16+,26-22+/t27-,28+,29-,30-,31+,32-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |
InChI-Schlüssel |
NDSOHKSDNXOJKK-UBVYWUEUSA-N |
Isomerische SMILES |
CCCN(CCC)CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)COC3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)/C)C |
Kanonische SMILES |
CCCN(CCC)CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)COC3C(C(C(C(O3)C)O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




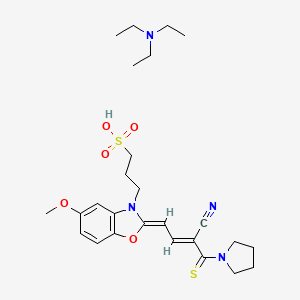
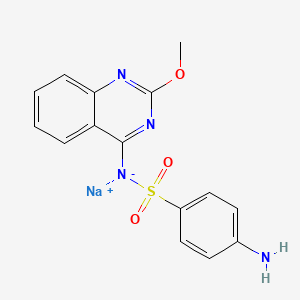
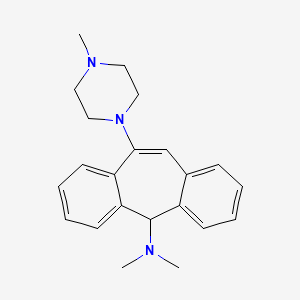
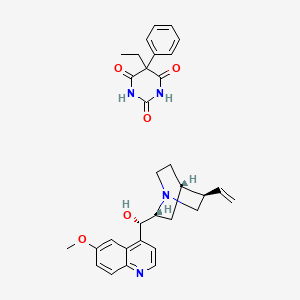

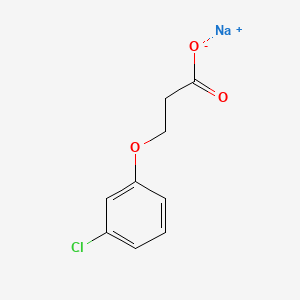
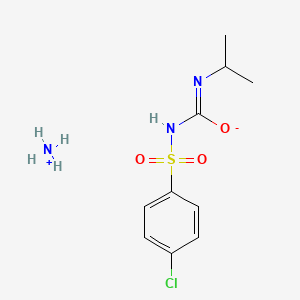

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
